O-Desmethyl Mebeverine Acid

Beschreibung

Contextualizing O-Desmethyl Mebeverine (B1676125) Acid within Mebeverine Metabolism

Mebeverine undergoes extensive and rapid metabolism in the body, to the extent that the parent drug is often undetectable in blood plasma after oral administration. oup.comresearchgate.net The metabolic process begins with the hydrolysis of mebeverine, an ester, into mebeverine alcohol and veratric acid. oup.comnih.govresearchgate.net

Following this initial hydrolysis, mebeverine alcohol is further metabolized. One of the key pathways is O-demethylation, which leads to the formation of O-Desmethyl Mebeverine Acid. nih.govnih.gov This process involves the removal of a methyl group from the methoxy (B1213986) group on the phenyl ring of the mebeverine alcohol moiety. nih.gov Subsequent oxidation of the alcohol group to a carboxylic acid results in the formation of this compound. caymanchem.com

Studies have shown that this compound is a major metabolite found in human plasma. researchgate.netmathewsopenaccess.com In fact, research indicates that along with mebeverine acid, it is one of the primary metabolites of mebeverine present in biological samples. researchgate.net The concentration of another key metabolite, mebeverine acid, has been found to be approximately 1000-fold higher than that of mebeverine alcohol in plasma. researchgate.netnih.gov

The metabolic journey of mebeverine doesn't end with this compound. The veratric acid moiety is also subject to O-demethylation, forming vanillic and isovanillic acids, which can be further demethylated to protocatechuic acid. nih.gov The various metabolites, including this compound, are primarily excreted in the urine, often as conjugates. nih.govnih.gov

Significance of Metabolite Characterization in Drug Development and Efficacy Assessment

Regulatory bodies such as the FDA emphasize the importance of evaluating the safety of human metabolites, particularly those with exposure higher than 10% of the total drug-related components. nih.gov Early profiling of metabolites can provide valuable insights, potentially allowing for early " go/no-go " decisions on drug candidates, which can be cost-effective in the long run. tandfonline.com The characterization process often involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify metabolites in biological samples. mathewsopenaccess.comnih.gov

For mebeverine, the identification of this compound as a major circulating metabolite is significant. researchgate.net It serves as a crucial biomarker for monitoring mebeverine exposure and metabolism in clinical settings. nih.gov The pharmacokinetic profile of this metabolite, including its rapid appearance and disappearance from plasma, provides valuable information about the absorption and elimination of the parent drug. researchgate.netnih.gov

Overview of Research Directions for this compound

Current and future research on this compound is likely to focus on several key areas. Further elucidation of its specific pharmacological activity is a primary interest. While it is known to be a metabolite of an antispasmodic drug, a more detailed understanding of its direct effects on gastrointestinal smooth muscle and other potential targets is needed. medchemexpress.com

Investigating the complete metabolic profile of mebeverine, including the quantification of this compound and other metabolites in various biological matrices, remains an important area of research. researchgate.net This includes understanding the enzymes responsible for its formation and further breakdown.

The use of isotopically labeled versions of this compound, such as deuterium-labeled compounds, is a valuable tool in metabolic studies. veeprho.com These labeled compounds allow researchers to more accurately track the metabolic fate of the drug and its metabolites using techniques like mass spectrometry. veeprho.com This can provide deeper insights into drug absorption, distribution, and elimination.

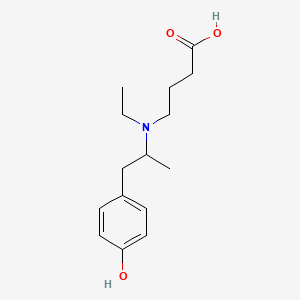

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTCBAFIXOMULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661899 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586357-02-0 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Mebeverine Yielding O Desmethyl Mebeverine Acid

Primary Metabolic Steps of Mebeverine (B1676125) Hydrolysis and Oxidation

The metabolic journey of mebeverine commences with rapid and extensive first-pass metabolism, primarily characterized by hydrolysis and subsequent oxidation. Mebeverine, an ester of veratric acid and mebeverine alcohol, is swiftly cleaved by esterases into these two constituent moieties. nih.govdocumentsdelivered.comresearchgate.netresearchgate.net This initial hydrolytic step is so efficient that negligible concentrations of the parent mebeverine drug are typically detected in systemic circulation following oral administration. researchgate.net

Following hydrolysis, both the veratric acid and mebeverine alcohol moieties undergo further metabolic transformations. The mebeverine alcohol component is subject to oxidation, a critical step that precedes demethylation and leads to the formation of various acidic metabolites. researchgate.netcaymanchem.com One of the key results of this oxidative process is the formation of mebeverine acid. researchgate.net

Enzymatic Mechanisms of O-Demethylation Leading to O-Desmethyl Mebeverine Acid Formation

O-demethylation is a crucial phase II metabolic reaction in the biotransformation of mebeverine's metabolites. This process involves the removal of a methyl group from a methoxy (B1213986) substituent on the aromatic ring, which is catalyzed by specific enzymes. documentsdelivered.comcaymanchem.commdpi.comnih.gov In the pathway leading to this compound, the precursor, which is a methoxylated acid metabolite of mebeverine alcohol, undergoes O-demethylation. documentsdelivered.comcaymanchem.com This enzymatic reaction effectively converts a methoxy group into a hydroxyl group, yielding the final this compound molecule. caymanchem.com

The general mechanism of O-demethylation often involves hydroxylation of the methyl group, which is then eliminated as formaldehyde. nih.gov This reaction is a common pathway for the metabolism of xenobiotics containing methoxy groups.

Role of Specific Cytochrome P450 Isoforms and Esterases in O-Demethylation

The biotransformation of mebeverine is heavily reliant on the action of two major classes of enzymes: esterases and cytochrome P450 (CYP) isoforms.

Esterases are fundamental to the initial and rapid breakdown of mebeverine. documentsdelivered.commdpi.com These enzymes catalyze the hydrolysis of the ester bond, liberating mebeverine alcohol and veratric acid. documentsdelivered.comresearchgate.net This esterase-catalyzed hydrolysis is a critical gateway for all subsequent metabolic transformations.

Cytochrome P450 enzymes , a superfamily of monooxygenases, play a pivotal role in the oxidative metabolism of a vast array of drugs, including the metabolites of mebeverine. mdpi.com While the direct involvement of CYP enzymes in the O-demethylation of mebeverine's metabolites is well-established, the specific isoforms responsible for the conversion leading to this compound have not been definitively identified in the reviewed literature. However, it is known that various CYP isoforms are capable of catalyzing O-demethylation reactions in drug metabolism.

Comparative Metabolic Pathways of Mebeverine in Different Biological Systems

The metabolism of mebeverine has been investigated across various biological systems, providing a comprehensive understanding of its biotransformation.

In Vivo Metabolic Profiling in Human Subjects

Studies in healthy human volunteers have demonstrated that after oral administration, mebeverine is completely hydrolyzed. documentsdelivered.comresearchgate.net The resulting metabolites are then extensively modified and excreted in the urine. documentsdelivered.com Analysis of urinary metabolites has identified both O-demethylated products of veratric acid, such as vanillic acid and isovanillic acid, and O-demethylated metabolites of the mebeverine alcohol moiety. documentsdelivered.com This confirms that O-demethylation is a significant metabolic pathway for mebeverine in humans.

Below is a table summarizing the urinary excretion of mebeverine metabolites in human subjects over a 24-hour period, as reported in a study.

| Metabolite | Percentage of Dose Excreted in 24h |

| Veratric Acid | 32% |

| Vanillic Acid | 2.7% |

| Isovanillic Acid | 6.5% |

| Mebeverine Alcohol | 0.9% |

| O-Desmethyl Mebeverine Alcohol | 2.1% |

Data sourced from a study on the urinary metabolites of orally administered mebeverine hydrochloride. documentsdelivered.com

In Vitro Studies Using Hepatic Microsomes and Other Cellular Models

In vitro investigations using rat liver microsomes have been instrumental in elucidating the specific metabolic reactions involved in mebeverine's biotransformation. mdpi.com These studies have confirmed the occurrence of several key metabolic pathways, including ester hydrolysis, O-demethylation, and ring hydroxylation. mdpi.com The use of hepatic microsomes allows for the study of CYP-mediated reactions in a controlled environment, providing insights into the oxidative metabolism of mebeverine's primary metabolites. mdpi.com

The following table lists the phase I metabolites of mebeverine identified in rat liver microsome incubates.

| Metabolite | Metabolic Pathway |

| Veratric Acid | Ester Hydrolysis |

| O-Demethyl Veratric Acid | O-Demethylation |

| O-Bisdemethyl Veratric Acid | O-Demethylation |

| Mebeverine Alcohol | Ester Hydrolysis |

| Hydroxy Mebeverine Alcohol | Ring Hydroxylation |

| O-Demethyl Mebeverine Alcohol | O-Demethylation |

| O-Demethyl-Hydroxy Mebeverine Alcohol | O-Demethylation, Ring Hydroxylation |

Metabolites identified in studies using rat liver microsomes. mdpi.com

Biotransformation Studies in Animal Models (e.g., incubated hen's egg)

The incubated hen's egg has been utilized as a model system to study the biotransformation of veratric acid, one of the primary metabolites of mebeverine. nih.gov These studies have shown that veratric acid undergoes O-demethylation, primarily at the para-methoxyl function, to form 4-hydroxy-3-methoxybenzoic acid (vanillic acid). nih.gov This animal model provides further evidence for the enzymatic capability to perform O-demethylation on mebeverine's metabolites and helps in understanding the regioselectivity of this reaction. nih.gov

Identification of Other Mebeverine Metabolites and Their Interrelationships with this compound

The biotransformation of mebeverine is a rapid and extensive process, beginning with the hydrolysis of the ester bond, which yields two primary metabolites: mebeverine alcohol and veratric acid. oup.comnih.gov This initial cleavage is so efficient that the parent drug, mebeverine, is often undetectable in blood plasma following oral administration. oup.comresearchgate.netnih.gov These two primary metabolites serve as substrates for a cascade of further metabolic reactions, leading to a diverse array of secondary and tertiary metabolites, including this compound. The intricate pathways of these metabolites are interconnected, reflecting a complex network of enzymatic modifications.

Mebeverine Alcohol and its Derivatives

Mebeverine alcohol is one of the initial products of mebeverine hydrolysis. medchemexpress.comxcessbio.com It undergoes significant further metabolism, primarily through O-demethylation. This process results in the formation of O-desmethyl mebeverine alcohol, also known as 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol. nih.govmedchemexpress.com Studies have identified this O-demethylated derivative in both human plasma and urine. nih.govresearchgate.net

Further biotransformation of mebeverine alcohol can occur through various other reactions, including N-deethylation, N-dehydroxybutylation, and ring hydroxylation, leading to a number of different compounds. researchgate.net While mebeverine alcohol itself is detected in plasma, its concentrations are considerably lower than other key metabolites. oup.comnih.gov

| Metabolite Derivative | Chemical Name | Metabolic Reaction | Reference |

| O-desmethyl Mebeverine alcohol | 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol | O-demethylation | nih.gov |

Mebeverine Acid and its Conjugates

Mebeverine acid is a significant secondary metabolite formed from the oxidation of mebeverine alcohol. researchgate.net It has been identified as the main circulating metabolite of mebeverine in humans, with peak plasma concentrations found to be approximately 1000-fold higher than those of mebeverine alcohol. nih.gov The rapid appearance and clearance of mebeverine acid in plasma make it a valuable marker for oral mebeverine exposure. nih.govmedchemexpress.com

A key metabolite directly related to the titular compound is desmethylmebeverine acid (DMAC), which is essentially this compound. researchgate.net This compound is a major metabolite found in human blood plasma. Further metabolic processes involve the conjugation of these acidic metabolites. For instance, desmethylmebeverine acid can undergo glucuronidation to form desmethylmebeverine acid glucuronide (DMAC-Glu), which has also been identified in plasma. researchgate.net

| Metabolite | Precursor | Metabolic Reaction | Key Findings |

| Mebeverine Acid | Mebeverine Alcohol | Oxidation | Main circulating metabolite in humans. nih.gov |

| Desmethylmebeverine Acid (DMAC) | Mebeverine Acid / O-desmethyl Mebeverine alcohol | O-demethylation | A major metabolite in human blood plasma. researchgate.net |

| Desmethylmebeverine Acid Glucuronide (DMAC-Glu) | Desmethylmebeverine Acid | Glucuronidation | Identified as a conjugate in plasma. researchgate.net |

Veratric Acid and its Biotransformation Products

Veratric acid (3,4-dimethoxybenzoic acid) is the other primary metabolite resulting from the initial hydrolysis of mebeverine. oup.comnih.gov This moiety accounts for a substantial portion of the administered dose and undergoes extensive biotransformation, primarily through O-demethylation. nih.gov

The O-demethylation of veratric acid can occur at either the 3- or 4-position of the methoxy groups, leading to the formation of isovanillic acid (3-hydroxy-4-methoxybenzoic acid) and vanillic acid (4-hydroxy-3-methoxybenzoic acid), respectively. nih.govnih.govthieme-connect.com Both of these metabolites have been identified in human urine after mebeverine administration. nih.gov A subsequent O-demethylation of either vanillic or isovanillic acid can lead to the formation of protocatechuic acid (3,4-dihydroxybenzoic acid), although this is typically found in only trace amounts. nih.govresearchgate.net The majority of these acidic metabolites are excreted as conjugates, primarily with glucuronide and sulfate. nih.govthieme-connect.com

| Metabolite | Precursor | Metabolic Reaction |

| Vanillic Acid | Veratric Acid | O-demethylation at the 4-position |

| Isovanillic Acid | Veratric Acid | O-demethylation at the 3-position |

| Protocatechuic Acid | Vanillic Acid / Isovanillic Acid | O-demethylation |

Pharmacokinetic Investigations of O Desmethyl Mebeverine Acid

Absorption and Distribution Kinetics in Biological Systems

Following oral administration, Mebeverine (B1676125) undergoes rapid and extensive metabolism, to the extent that the parent drug is practically undetectable in blood plasma. researchgate.netresearchgate.net One of the main metabolic pathways involves hydrolysis and subsequent O-demethylation, leading to the formation of O-Desmethyl Mebeverine Acid. nih.govresearchgate.net This metabolite is found in systemic circulation and is considered one of the major metabolites of Mebeverine in human plasma. researchgate.netresearchgate.net The concentration of this compound is a key parameter monitored in pharmacokinetic studies of Mebeverine. researchgate.net

Plasma Concentration-Time Profiles and Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in studies evaluating Mebeverine formulations. Analysis of plasma samples has provided key parameters that describe the concentration and persistence of this metabolite over time. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

The maximum plasma concentration (Cmax) represents the highest concentration of this compound achieved in the blood after administration of the parent drug. In a single-dose study under fasted conditions with 49 participants, the Cmax was determined for both a test and a reference formulation of Mebeverine. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Pharmacokinetic Parameters of this compound (Single Dose, Fasted)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

|---|---|---|

| Cmax (ng/ml) | 614.78 ± 351.28 | 590.25 ± 321.08 |

The time to reach the maximum plasma concentration (Tmax) indicates the rate of absorption and formation of the metabolite. For this compound, the median Tmax was observed several hours after a single dose under fasted conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Pharmacokinetic Parameters of this compound (Single Dose, Fasted)

| Parameter | Test Formulation (Median (Range)) | Reference Formulation (Median (Range)) |

|---|---|---|

| Tmax (h) | 3.25 (1.33 – 10.00) | 3.50 (1.33 – 10.00) |

The Area Under the Plasma Concentration-Time Curve (AUC) reflects the total systemic exposure to this compound. The AUC from time zero to the last measurable concentration (AUC0-t) and the AUC extrapolated to infinity (AUC0-∞) have been calculated. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Pharmacokinetic Parameters of this compound (Single Dose, Fasted)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

|---|---|---|

| AUC0-t (ng.h/ml) | 4187.05 ± 2049.23 | 4040.33 ± 1928.16 |

| AUC0-∞ (ng.h/ml) | 4445.81 ± 2141.25 | 4298.66 ± 2008.38 |

Steady-state pharmacokinetic parameters have also been assessed. The AUC over a dosing interval at steady state (AUCτ) provides insight into the metabolite's exposure after multiple doses. geneesmiddeleninformatiebank.nl

Pharmacokinetic Parameters of this compound (Steady State)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

|---|---|---|

| AUCτ (ng.h/ml) | 5732.18 ± 2991.60 | 5390.87 ± 2697.10 |

The elimination half-life (t1/2) is the time required for the plasma concentration of this compound to decrease by half. This parameter indicates how long the metabolite persists in the body. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Pharmacokinetic Parameters of this compound (Single Dose, Fasted)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

|---|---|---|

| t1/2 (h) | 4.68 ± 2.16 | 4.50 ± 2.41 |

Excretion Pathways and Clearance Mechanisms

The metabolites of Mebeverine are almost completely excreted in the urine. wikipedia.org Studies on the metabolism of Mebeverine have identified its various metabolites in urine. nih.gov Following hydrolysis of the parent compound, the resulting acid and alcohol moieties undergo further metabolic changes, including O-demethylation. nih.gov The total excretion of the acid moiety and its metabolites accounts for a significant portion of the administered dose. nih.gov It is through this renal pathway that this compound is cleared from the body.

Bioequivalence Studies Involving this compound as a Key Analyte

Bioequivalence studies for generic Mebeverine products frequently rely on the measurement of its major metabolites to compare the rate and extent of absorption with a reference product. This compound, along with other metabolites like Veratric acid and Mebeverine acid, is consistently analyzed in plasma samples from healthy volunteers. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl These studies are typically conducted under both fasted and fed conditions to assess any food effects on drug absorption. geneesmiddeleninformatiebank.nl

In these comparative studies, key pharmacokinetic parameters for this compound, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum plasma concentration (tmax), are determined. For a generic product to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test vs. reference) for AUC and Cmax must fall within the standard acceptance range of 80.00% to 125.00%.

A bioequivalence study in healthy subjects under fasting conditions provided the following pharmacokinetic data for this compound after a single oral dose of a 200 mg modified-release Mebeverine formulation.

Table 1: Pharmacokinetic Parameters of this compound (Single Dose, Fasted) Data extracted from a public assessment report. geneesmiddeleninformatiebank.nl

| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |

| AUC0-t (ng·h/mL) | 1515.68 ± 452.48 | 1513.71 ± 420.21 |

| AUC0-∞ (ng·h/mL) | 1547.01 ± 461.12 | 1544.20 ± 428.49 |

| Cmax (ng/mL) | 179.64 ± 55.48 | 178.65 ± 49.37 |

| tmax (h) (Median, Range) | 4.50 (2.00 - 10.00) | 4.50 (2.25 - 12.00) |

The same study also assessed the pharmacokinetics of this compound at steady state after multiple doses of the 200 mg formulation.

Table 2: Pharmacokinetic Parameters of this compound (Steady State, Fasted) Data extracted from a public assessment report. geneesmiddeleninformatiebank.nl

| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |

| AUCτ (ng·h/mL) | 1716.18 ± 450.05 | 1718.51 ± 420.57 |

| Cmax (ng/mL) | 200.75 ± 51.68 | 201.12 ± 48.06 |

| Cτ (ng/mL) | 68.32 ± 26.33 | 68.80 ± 26.24 |

Influence of Drug Formulation on this compound Pharmacokinetics

The formulation of the parent drug, Mebeverine hydrochloride, significantly impacts the pharmacokinetic profile of its metabolites, including this compound. Mebeverine is a highly water-soluble drug with a short half-life, making it a candidate for modified-release formulations designed to prolong its therapeutic effect and reduce dosing frequency.

Research into novel drug delivery systems, such as gastro-retentive floating matrix tablets and floating raft systems, aims to control the release of Mebeverine in the gastrointestinal tract. These formulations often use polymers like HPMC (Hydroxypropyl methylcellulose) or lipids to create a matrix that releases the drug over an extended period, typically 8 to 12 hours. The primary goal is to prolong the residence time of the dosage form in the stomach, allowing for sustained absorption.

By controlling the release of Mebeverine, these advanced formulations directly influence the rate at which it becomes available for metabolism. A slower, more controlled release of the parent drug from the formulation results in a more gradual formation of its metabolites. This is expected to be reflected in the pharmacokinetics of this compound by:

A delayed tmax: The time to reach peak plasma concentration of the metabolite would likely be extended.

A lower Cmax: The peak plasma concentration might be lower compared to an immediate-release formulation, as the metabolite is formed over a longer period.

Prolonged plasma concentrations: The metabolite may be detectable in the plasma for a longer duration, consistent with the sustained release of the parent drug.

For instance, a study comparing a controlled-release floating matrix tablet and a floating raft system to a marketed retard product in beagle dogs showed differences in the tmax of the parent drug, which would directly translate to altered formation kinetics of its metabolites. While specific data for this compound was not reported in this particular formulation study, the principle remains that the release characteristics of the parent drug are a critical determinant of the metabolite's pharmacokinetic profile.

Analytical Methodologies for Quantification of O Desmethyl Mebeverine Acid

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating O-Desmethyl Mebeverine (B1676125) Acid from complex biological samples and endogenous substances. High-performance liquid chromatography, often paired with mass spectrometry, and gas chromatography-mass spectrometry are the most prominently reported methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a fundamental separation technique in the analysis of mebeverine and its metabolites. nih.gov While early methods focused on the parent drug or other metabolites, HPLC is integral to modern, highly sensitive assays. nih.gov For instance, a reversed-phase HPLC method was developed to assay mebeverine acid, a related metabolite, utilizing coulometric detection. nih.gov

In contemporary practice for O-Desmethyl Mebeverine Acid, HPLC is almost invariably used as the separation front-end for a mass spectrometry detector (LC-MS/MS), which provides the necessary sensitivity and selectivity for quantification in biological fluids. nih.govsci-hub.se The separation is typically achieved on C8 or C18 reversed-phase columns. sci-hub.seresearchgate.net Mobile phases commonly consist of a mixture of an aqueous component, like ammonium (B1175870) formate (B1220265) with formic acid, and an organic solvent such as acetonitrile (B52724), often run in a gradient elution mode to achieve optimal separation. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted and definitive method for the quantification of this compound in biological samples like human plasma. nih.govmathewsopenaccess.com This technique offers high sensitivity, specificity, and the ability to simultaneously measure multiple mebeverine metabolites. nih.govsci-hub.se

Several validated LC-MS/MS methods have been published, demonstrating robust performance for pharmacokinetic studies. nih.govmathewsopenaccess.com These methods typically use positive electrospray ionization (ESI) and monitor the analytes in multiple reaction-monitoring (MRM) mode, which ensures high selectivity by tracking specific precursor-to-product ion transitions. sci-hub.se Deuterated internal standards, such as ²H₅-desmethylmebeverine acid, are often employed to ensure accuracy and precision. nih.govresearchgate.net

The linear ranges for these assays are designed to cover expected physiological concentrations, with one method reporting a validated range of 5-1000 ng/mL for this compound in human plasma. nih.govresearchgate.net The lower limit of quantification (LLOQ) is consistently low enough for clinical pharmacokinetic applications. sci-hub.se

Table 1: Examples of LC-MS/MS Method Parameters for this compound (DMAC) Quantification

| Parameter | Method 1 sci-hub.se | Method 2 mathewsopenaccess.com |

|---|---|---|

| Chromatographic Column | Acquity UPLC BEN C8 (1.7 µm, 2.1 x 50 mm) | Phenomenex Luna C8 (5 µm, 20 x 4.0 mm) |

| Mobile Phase | A: 5 mM ammonium formate with 0.1% formic acid B: Acetonitrile | Gradient elution with undisclosed components |

| Flow Rate | 0.5 mL/min | Not specified |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | HESI-II (Heated ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Internal Standard | ²H₅-desmethylmebeverine acid (²H₅-DMAC) | Desmethyl mebeverine acid-D5 (DMA-D5) |

| Linear Range | 5–1000 ng/mL | 10–2000 ng/mL |

| LLOQ | 5 ng/mL | 10 ng/mL |

| Mean Recovery | 86.4% - 92.8% | 86.76% - 91.98% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of mebeverine metabolites. nih.govnih.gov This technique is particularly effective for volatile and semi-volatile compounds. For non-volatile metabolites like this compound, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. nih.gov

One study developed a GC-MS method for the simultaneous determination of two other mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma. nih.gov The method involved enzymatic hydrolysis of glucuronide conjugates, solid-phase extraction, and subsequent derivatization before analysis by GC-MS with selected-ion monitoring. nih.gov This approach demonstrates the applicability of GC-MS for the metabolic profiling of mebeverine, suggesting that a similar derivatization and analysis strategy could be applied to this compound. nih.govnih.gov

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of this compound. The primary goals are to remove interfering substances, such as proteins and phospholipids, from the biological matrix and to concentrate the analyte of interest.

Protein Precipitation

Protein precipitation (PPT) is a widely used, straightforward, and rapid method for sample preparation in the analysis of this compound from plasma. nih.govsci-hub.semathewsopenaccess.com The technique involves adding a water-miscible organic solvent, most commonly acetonitrile, to the plasma sample. sci-hub.sehe.com.br This causes proteins to denature and precipitate out of the solution.

In a typical procedure, a large volume of cold acetonitrile (e.g., 800 µL) is added to a small aliquot of plasma (e.g., 200 µL) that has been spiked with an internal standard. sci-hub.sehe.com.br The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. mathewsopenaccess.comhe.com.br The resulting supernatant, which contains the analyte and is significantly cleaner than the original plasma, can then be further processed or directly injected into the LC-MS/MS system. mathewsopenaccess.commathewsopenaccess.com This method has been shown to yield high and consistent analyte recoveries, often exceeding 85%. nih.govsci-hub.se

Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a more selective and rigorous sample clean-up technique compared to protein precipitation. nih.gov It is based on the principle of partitioning the analyte between a liquid sample and a solid sorbent. This method can effectively remove interferences and concentrate the analyte, leading to very clean extracts. nih.gov

For mebeverine metabolites, SPE has been successfully employed using octadecylsilane (B103800) (C18) cartridges. nih.gov The general steps of an SPE procedure involve:

Conditioning: The sorbent is prepared with a solvent like methanol (B129727) followed by water to activate the stationary phase.

Loading: The pre-treated biological sample (e.g., plasma after enzymatic hydrolysis) is passed through the cartridge. The analytes of interest are retained on the sorbent while some matrix components pass through.

Washing: The sorbent is washed with a weak solvent to remove remaining interferences without eluting the analytes.

Elution: A strong organic solvent is used to desorb and collect the purified analytes from the sorbent. diva-portal.org

This technique is particularly valuable when a high degree of sample purification is necessary, for example, prior to GC-MS analysis. nih.gov

Liquid-Liquid Extraction

While various extraction techniques are employed in bioanalysis, methods such as protein precipitation are commonly documented for the sample preparation of Mebeverine metabolites, including this compound (also referred to as DMAC). sci-hub.seresearchgate.netmathewsopenaccess.com For the parent compound, Mebeverine, a form of liquid-liquid extraction known as two-phase liquid-phase micro-extraction (LPME) has been utilized. nih.gov In this procedure, enantiomers were extracted using 25 µL of 1-octanol (B28484) within the lumen of a porous hollow polypropylene (B1209903) fiber from a 0.5 mL plasma sample, which had been diluted in 4.5 mL of alkalized water (pH 10). nih.gov However, for the simultaneous analysis of this compound and other key metabolites like Mebeverine Acid and Mebeverine Alcohol, protein precipitation is a frequently cited, simple, and rapid sample preparation technique. sci-hub.seresearchgate.net

Method Validation Parameters

The validation of analytical methods is performed to ensure their reliability for the intended application and is conducted in accordance with guidelines from regulatory bodies such as the Food and Drug Administration (FDA). rsc.org This process involves assessing several key parameters to demonstrate that the method is accurate, precise, and specific for quantifying this compound in a given biological matrix, typically human plasma. sci-hub.seresearchgate.net

Selectivity and Specificity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. walshmedicalmedia.com For this compound, selectivity is commonly assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard. sci-hub.sersc.org The chromatograms of the blank plasma are compared with those of plasma samples spiked with this compound at a known concentration (e.g., 15.0 ng/mL), along with other metabolites and an internal standard, to ensure that no endogenous plasma components interfere with the quantification. sci-hub.se

Linearity and Calibration Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument. This is determined by analyzing a series of calibration standards over a specified concentration range. For this compound, validated methods have established linear ranges that are suitable for pharmacokinetic studies. sci-hub.semathewsopenaccess.com The relationship between concentration and instrument response is typically evaluated using a linear regression analysis, with a correlation coefficient (r²) close to 1.0 indicating a strong linear relationship. sci-hub.serjptonline.org

| Calibration Range (ng/mL) | Internal Standard Used | Source |

|---|---|---|

| 5–1000 | 2H5-desmethylmebeverine acid (2H5-DMAC) | sci-hub.seresearchgate.net |

| 10–2000 | Desmethyl mebeverine acid-D5 (DMA-D5) | mathewsopenaccess.com |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision measures the degree of scatter among a series of measurements of the same sample. primescholars.com Both are assessed at multiple concentration levels (quality control samples) within the calibration range. rsc.org Intra-day precision and accuracy are determined by analyzing replicate samples on the same day, whereas inter-day assessments involve analysis on multiple consecutive days. rsc.orgprimescholars.com For this compound, the accuracy, expressed as the percent relative error (%RE), and precision, measured by the coefficient of variation (CV) or relative standard deviation (RSD), have been shown to be within acceptable limits, typically ±15% (and ±20% at the LLOQ). sci-hub.sersc.org

| Parameter | Finding | Source |

|---|---|---|

| Accuracy (%RE) | Ranged from -4.04% to 4.60% for both within- and between-run analysis | sci-hub.seresearchgate.net |

| Precision (CV) | Ranged from 0.31% to 6.43% for both within- and between-run analysis | sci-hub.seresearchgate.net |

Lower Limit of Quantification (LLOQ) and Detection (LLOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte on the calibration curve that can be measured with acceptable accuracy and precision. sci-hub.semathewsopenaccess.com The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with accuracy. nih.gov For pharmacokinetic studies, a sufficiently sensitive LLOQ is essential. Validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have established LLOQs for this compound that are adequate for its determination in human plasma following therapeutic doses of Mebeverine. sci-hub.semathewsopenaccess.com

| LLOQ Value (ng/mL) | Analytical Method | Source |

|---|---|---|

| 5 | HPLC-MS/MS | sci-hub.seresearchgate.net |

| 10 | HPLC-MS/MS | mathewsopenaccess.com |

Matrix Effects and Recovery

The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the biological matrix, which can lead to ion suppression or enhancement. rsc.orgnih.gov It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. rsc.org Recovery refers to the efficiency of the extraction procedure in removing the analyte from the biological matrix. fda.gov It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. fda.gov For this compound, studies have shown consistent and reproducible recovery with minimal matrix effects.

| Concentration (ng/mL) | Mean Extraction Recovery (%) | Relative Standard Deviation (RSD) | Source |

|---|---|---|---|

| 15.0 | 86.4 | <7.1% | sci-hub.se |

| 100.0 | 92.8 | <7.1% | sci-hub.se |

Application of Stable Isotope-Labeled Internal Standards (e.g., this compound-D5/D6) in Quantitative Analysis

In modern bioanalytical chemistry, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. For the quantitative analysis of this compound, deuterated analogs such as this compound-D5 (²H₅-DMAC) are commonly employed. sci-hub.senih.govmathewsopenaccess.com

An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known and constant concentration before sample processing. The purpose of the internal standard is to correct for the potential variability in sample preparation steps (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency). nih.gov

Stable isotope-labeled internal standards are considered ideal because they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical behavior ensures that they are affected in the same way by matrix effects and procedural losses. nih.gov The use of a SIL-IS like ²H₅-DMAC ensures that any loss of analyte during sample preparation or fluctuations in MS signal intensity will be mirrored by the internal standard. sci-hub.senih.gov The final concentration is then determined by the ratio of the analyte's response to the internal standard's response, providing a more accurate and reliable measurement.

Pharmacological and Toxicological Implications of O Desmethyl Mebeverine Acid

Investigation of Residual Pharmacological Activity

While O-Desmethyl Mebeverine (B1676125) Acid is a key indicator of exposure to Mebeverine, extensive studies detailing its own pharmacological activity are not widely available in public literature. The therapeutic effects of Mebeverine are attributed to its direct action on the smooth muscles of the gastrointestinal tract. fdaghana.gov.gh

Mebeverine functions as a musculotropic spasmolytic agent, directly affecting the smooth muscle of the gastrointestinal tract without impacting normal intestinal motility. fdaghana.gov.gh However, specific assessments of the spasmolytic properties of its metabolite, O-Desmethyl Mebeverine Acid, are not detailed in the available scientific literature. The focus of pharmacological studies has been on the parent compound, Mebeverine. nih.govmdpi.com

Beyond its role as a metabolite in the pharmacokinetic pathway of Mebeverine, there is a lack of specific research in the public domain exploring other potential biological activities of this compound. The parent drug, Mebeverine, is noted for its lack of typical systemic anticholinergic side effects. wikipedia.orgnih.gov

Toxicological Assessment

For generic formulations of Mebeverine, regulatory bodies have often determined that no new non-clinical pharmacology, pharmacokinetics, and toxicology data are necessary, as Mebeverine is a well-established substance. geneesmiddeleninformatiebank.nl This reliance on the established safety profile of the parent drug means that specific toxicological studies on its individual metabolites, such as this compound, are not extensively published.

The following table presents pharmacokinetic parameters for this compound (DMAC) under different conditions, as reported in a public assessment report for a Mebeverine formulation. geneesmiddeleninformatiebank.nl

| Parameter | Condition | Value (Arithmetic Mean ± SD) |

| Cmax (ng/ml) | Single Dose (Fed) | 1670 |

| tmax (h) | Steady State | 1 |

| t½ (h) | Steady State | 2.45 |

Specific in vitro and in vivo toxicity studies for this compound are not available in the reviewed public scientific literature. Toxicological assessments generally focus on the parent compound, Mebeverine Hydrochloride.

There is a lack of specific data from genotoxicity and mutagenicity evaluations of this compound. A study on silver nanoparticles loaded with Mebeverine Hydrochloride (MBH) and an analog (MA) investigated their genotoxic effects on HepG2 cells. The results indicated no genotoxic effects after 24 hours of treatment at IC50 concentrations. mdpi.com However, a significant genotoxic effect was noted for the MA-loaded nanoparticles after 72 hours, suggesting that the chemical composition and duration of exposure are important factors. mdpi.com It is important to note that this study does not assess the standalone compound this compound.

Advanced Research Perspectives and Future Directions

Structural Activity Relationship (SAR) Studies of O-Desmethyl Mebeverine (B1676125) Acid Analogs

While the metabolites of mebeverine are generally considered pharmacologically less active than the parent compound, comprehensive Structure-Activity Relationship (SAR) studies on analogs of O-Desmethyl Mebeverine Acid represent a crucial area for future investigation. SAR studies systematically modify the chemical structure of a molecule to identify which parts are responsible for its biological effects.

Table 1: Potential Modifications for SAR Studies of this compound Analogs

| Structural Part of this compound | Potential Modification | Rationale for Investigation |

| Phenolic Hydroxyl Group | Esterification, Etherification, Alkylation | To assess the role of the hydroxyl group in receptor binding or metabolic stability. |

| Carboxylic Acid Group | Esterification, Amidation, Reduction to alcohol | To determine the importance of the acidic moiety for the compound's pharmacokinetic profile and potential activity. |

| Ethylamino Group | N-dealkylation, Modification of the ethyl group | To explore the influence of the nitrogen substituent on the molecule's properties. |

| Phenyl Ring | Introduction of substituents (e.g., halogens, nitro groups) | To evaluate the effect of electron-withdrawing or donating groups on activity. |

Systems Pharmacology Approaches to Understand Metabolite Networks

Systems pharmacology offers a holistic approach to understanding drug action by integrating computational and experimental methods to analyze the complex network of interactions between a drug, its metabolites, and the biological system. nih.govnih.govwikipedia.org Instead of focusing on a single drug-target interaction, this discipline examines the drug's effect on the entire network, including signaling, genetic, and metabolic pathways. wikipedia.orgyoutube.com

For this compound, a systems pharmacology approach would involve creating a computational model of mebeverine's metabolic network. This model would incorporate data on the enzymes responsible for its formation (hydrolysis, oxidation, demethylation) and its subsequent elimination pathways. researchgate.net By simulating this network, researchers could predict how genetic variations in metabolic enzymes (pharmacogenomics) might alter the concentration of this compound and other metabolites, potentially explaining inter-individual differences in drug response or adverse effects. nih.gov This approach could identify critical nodes in the metabolite network, offering new targets for combination therapies or for mitigating unwanted drug interactions. This represents a significant future direction, as current research has yet to apply these sophisticated models specifically to the mebeverine metabolite network.

Integration of Omics Data for Comprehensive Metabolic Profiling

The "omics" revolution—genomics, proteomics, and metabolomics—provides powerful tools for a deep and unbiased analysis of biological systems. arome-science.com Metabolomics, which is the systematic study of all small molecules (metabolites) in a biological sample, is particularly relevant for understanding the complete metabolic fate of a drug. arome-science.comnih.gov

Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The accurate quantification of drug metabolites in biological matrices is fundamental to pharmacokinetic and toxicological studies. While robust methods based on High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) have been developed for the simultaneous determination of mebeverine metabolites, including this compound, there is always a drive for improvement. researchgate.net

Future advancements in analytical technology will likely focus on several key areas:

Increased Sensitivity: Developing methods with even lower limits of quantification (LOQ) will allow for the study of metabolite pharmacokinetics at lower therapeutic doses or in matrices where concentrations are minimal, such as in specific tissues.

High-Throughput Analysis: Streamlining sample preparation and reducing chromatographic run times are essential for processing the large number of samples generated in clinical trials and metabolomics studies.

Miniaturization and Portability: The development of microfluidic devices and portable mass spectrometers could one day enable real-time monitoring of metabolite levels at the point of care.

Advanced Data Analysis: Utilizing machine learning and artificial intelligence to process the complex datasets generated by modern analytical instruments can help to identify subtle patterns and correlations that might be missed by traditional analysis methods. arome-science.com

Clinical Studies on the Therapeutic and Safety Profile of this compound Itself

To definitively establish its role, future clinical research should include studies where purified this compound is administered to healthy volunteers. Such studies would:

Conclusively determine if the metabolite has any therapeutic (e.g., antispasmodic) or adverse effects.

Characterize its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) independently of the parent drug.

Provide essential safety data to satisfy regulatory agencies that the metabolite does not pose a separate risk to patients.

While likely to confirm its inactive status, these studies are crucial for a complete understanding and for fulfilling the rigorous safety standards of modern drug development.

Forensic and Doping Control Implications

The metabolism of mebeverine has significant implications in the fields of forensic toxicology and anti-doping. Mebeverine is structurally related to amphetamines and its metabolism can produce compounds that lead to false-positive results in initial immunoassay screening tests for amphetamines. nih.govwikipedia.org

Crucially, the World Anti-Doping Agency (WADA) has issued technical guidance on this matter. wada-ama.org To prevent an incorrect Adverse Analytical Finding (AAF) for a prohibited substance like para-hydroxyamphetamine (a metabolite of amphetamine), anti-doping laboratories are required to look for specific metabolites of mebeverine. The presence of this compound and Mebeverine Acid confirms that the detected substance originated from the legitimate use of mebeverine and not from a prohibited amphetamine-related compound. wada-ama.org

Future research in this area will likely focus on:

Further refining analytical methods to easily and unequivocally distinguish mebeverine metabolites from prohibited substances.

Studying the excretion kinetics of this compound to establish detection windows, which can help in the interpretation of toxicology results.

Including this compound in the standard reference material libraries of forensic and anti-doping laboratories worldwide.

Regulatory Considerations for Metabolite Research in Drug Development

Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have specific guidelines concerning the assessment of drug metabolites. europa.eu The "Metabolites in Safety Testing" (MIST) guidance, for instance, requires that human metabolites that are abundant or have a disproportionately higher concentration in humans compared to preclinical safety species be evaluated for their toxicological activity.

For this compound, its prominence as a major circulating metabolite places it under regulatory scrutiny. Public assessment reports for generic mebeverine products show that regulatory bodies require the analysis of major metabolites, including desmethyl mebeverine acid, in bioequivalence studies to ensure that the generic product produces a similar metabolite profile to the reference drug. geneesmiddeleninformatiebank.nl

Future regulatory perspectives will continue to emphasize a thorough understanding of metabolite profiles. This includes:

Early Characterization: Identifying and quantifying major human metabolites early in the drug development process.

Safety Qualification: Conducting non-clinical safety studies on major or disproportionate human metabolites if they are not adequately tested in the routine toxicology studies of the parent drug.

Pharmacokinetic Assessment: Including key metabolites like this compound as analytes in bioequivalence and pharmacokinetic studies. geneesmiddeleninformatiebank.nl

A proactive approach to characterizing the pharmacokinetics and safety of this compound is therefore not just a scientific pursuit but a regulatory necessity for any new drug development involving mebeverine or its derivatives.

Q & A

Q. What are the recommended methods for synthesizing O-Desmethyl Mebeverine Acid with high purity?

Synthesis typically involves demethylation of Mebeverine Acid under controlled conditions. Key steps include:

- Using selective demethylation agents (e.g., boron tribromide or iodotrimethylsilane) under inert atmospheres.

- Monitoring reaction progress via HPLC or LC-MS to ensure intermediate purity .

- Purification via column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization from ethanol . Critical parameters: Temperature control (±2°C) and moisture exclusion to prevent side reactions.

Q. How should researchers characterize the physicochemical properties of this compound?

Standard characterization includes:

- Molecular formula : C₁₅H₂₃NO₃ (MW 265.35 g/mol) confirmed via high-resolution mass spectrometry (HRMS) .

- Solubility : Sparingly soluble in water; highly soluble in DMSO, methanol, and ethanol (empirically validated at 25°C) .

- Stability : Stable at −20°C for >12 months in airtight, light-protected containers. Degrades at >40°C or in alkaline conditions (pH >8) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Respiratory protection : Use NIOSH-approved N95 respirators or EN 14387-compliant ABEK filters if ventilation is inadequate .

- Skin/eye protection : Nitrile gloves (0.11 mm thickness) and full-face shields to prevent irritation (H315/H319 hazards) .

- Spill management : Collect solids with electrostatic-safe tools; avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in hepatic vs. renal metabolism (e.g., CYP3A4 vs. UGT1A9 dominance) require:

- Comparative assays : Parallel incubations with human liver microsomes (HLMs) and kidney S9 fractions under standardized NADPH/glucuronide conditions .

- Isotopic tracing : Use deuterated analogs (e.g., [²H₈]-O-Desmethyl Mebeverine Acid) to track phase I/II metabolites via LC-MS/MS .

- Inhibitor studies : Co-administer ketoconazole (CYP3A4 inhibitor) or probenecid (UGT inhibitor) to clarify enzyme contributions .

Q. What experimental designs are optimal for studying the acid’s stability under simulated physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C; sample at 0, 1, 4, 8, 24h for HPLC quantification .

- Light sensitivity : Expose to UV-A (365 nm) and visible light (5000 lux); monitor degradation via UV-spectroscopy (λmax 254 nm) .

- Data normalization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in biological fluids .

Q. How can researchers validate the specificity of immunoassays for this compound in complex matrices?

- Cross-reactivity testing : Screen against structurally similar metabolites (e.g., Mebeverine Acid, hydroxylated derivatives) at 1–100 ng/mL .

- Matrix effects : Spike analyte into plasma, urine, and tissue homogenates; calculate recovery rates (≥85% acceptable) .

- LC-MS/MS corroboration : Discrepancies >15% between immunoassay and LC-MS/MS require assay reoptimization .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.